molecular formula C10H10BrClN2O2 B13562607 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

Cat. No.: B13562607
M. Wt: 305.55 g/mol
InChI Key: UEJISXLDQSVHIX-UHFFFAOYSA-N
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Description

3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and therapeutic applications. The presence of the bromo group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions to yield different products. For instance, the reaction in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) promotes C–C bond cleavage, leading to the formation of N-(pyridin-2-yl)amides. On the other hand, performing the reaction in ethyl acetate with only TBHP results in a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Iodine (I2)
  • Tert-butyl hydroperoxide (TBHP)
  • Various nucleophiles for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .

Scientific Research Applications

3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The bromo group can also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine
  • N-(Pyridin-2-yl)amides
  • Imidazo[1,2-a]pyridines with different substituents

Uniqueness

3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is unique due to the presence of the propanoic acid moiety, which can influence its solubility and reactivity. Additionally, the hydrochloride salt form can enhance its stability and ease of handling .

Properties

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.55 g/mol

IUPAC Name

3-(7-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H9BrN2O2.ClH/c11-7-3-4-13-8(1-2-10(14)15)6-12-9(13)5-7;/h3-6H,1-2H2,(H,14,15);1H

InChI Key

UEJISXLDQSVHIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2CCC(=O)O)C=C1Br.Cl

Origin of Product

United States

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